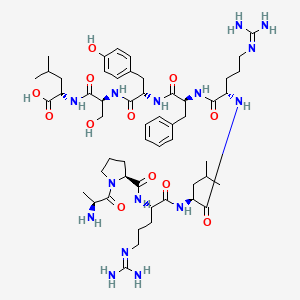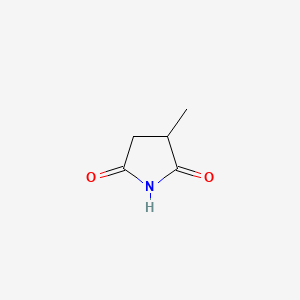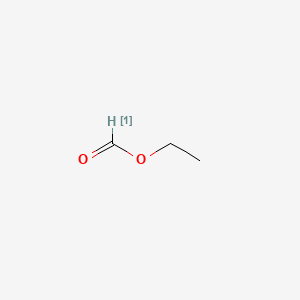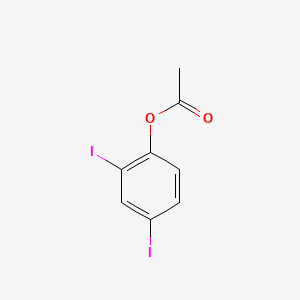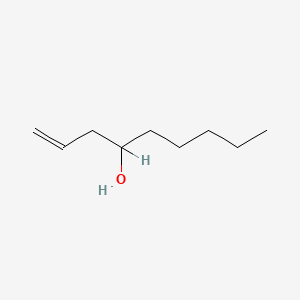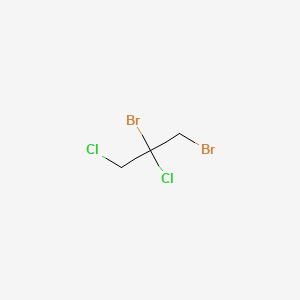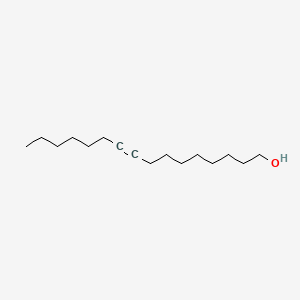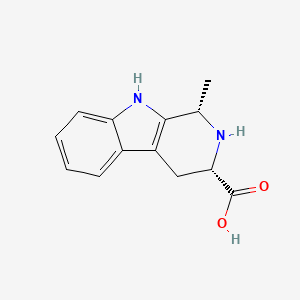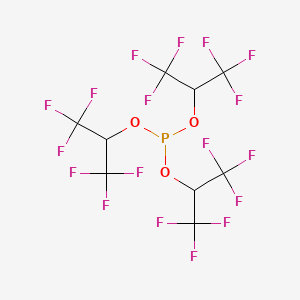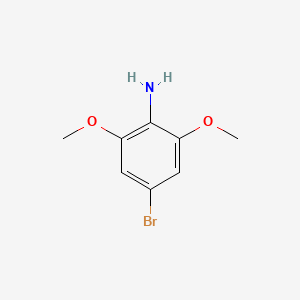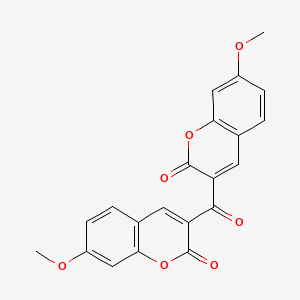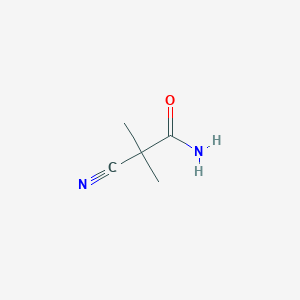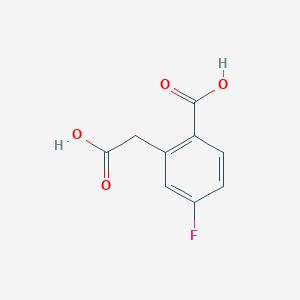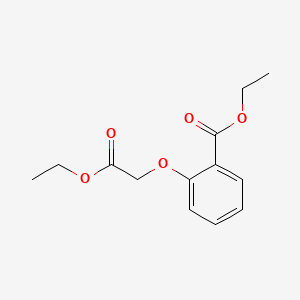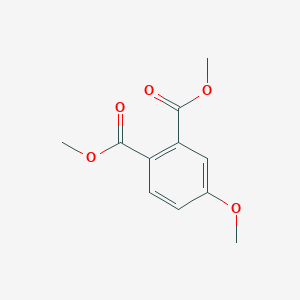
Dimethyl 4-methoxyphthalate
Vue d'ensemble
Description
- Dimethyl 4-methoxyphthalate (DMPM) is an organic compound belonging to the phthalate class.
- Also known as DMPM, it has the chemical formula C11H12O5.
- It is a clear liquid at room temperature and is commonly used in cosmetics and personal care products as a solvent, moisturizer, and softener.
Synthesis Analysis
- The synthesis routes of DMPM involve esterification of phthalic acid with methanol.
- Further details on specific synthesis methods can be found in relevant research papers.
Molecular Structure Analysis
- The molecular formula of DMPM is C11H12O5, with a molecular weight of 224.21 g/mol.
- The compound’s structure consists of a phthalate core with two methyl groups and a methoxy group attached.
Chemical Reactions Analysis
- DMPM can undergo various chemical reactions, including ester hydrolysis and transesterification.
- These reactions are essential for its synthesis and degradation.
Physical And Chemical Properties Analysis
- DMPM is a clear liquid with a refractive index of n20/D 1.531.
- It has a boiling point of 140°C/0.1 mmHg and a density of 1.225 g/mL at 20°C.
Applications De Recherche Scientifique
Reaction Mechanisms and Synthesis
- Chemical Reactions and Derivatives : A study by Otsuji, Yabune, and Imoto (1969) discusses the reaction of dimethyl 4-methoxyphthalate in producing 2-chloro-2-methylthio-5-methoxy-1,3-indanedione. This highlights its role in complex chemical reactions and the formation of various derivatives (Otsuji, Yabune, & Imoto, 1969).
Environmental Applications
- Environmental Degradation Studies : Wang, Deng, and Yang (2014) investigated the degradation of dimethyl phthalate by persulfate at ambient temperature, assessing its feasibility for remediating contaminated soil and groundwater. This study is significant for environmental science, particularly in pollution control (Wang, Deng, & Yang, 2014).
Analytical Chemistry
- Detection in Environmental Samples : Zhang, Liu, Zhuang, and Hu (2011) developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for detecting dimethyl phthalate in environmental water samples. This indicates its relevance in analytical chemistry for monitoring environmental pollutants (Zhang, Liu, Zhuang, & Hu, 2011).
Photochemistry and Photophysics
- Photophysical and Photochemical Properties : Demirbaş et al. (2016) explored the photochemical and photophysical properties of novel phthalocyanines bearing triazole groups, where derivatives like dimethyl 4-methoxyphthalate could play a role. This research is crucial in understanding the behavior of these compounds under light exposure, which has implications in fields like photodynamic therapy (Demirbaş et al., 2016).
Synthesis of Bioactive Compounds
- Synthesis of Pharmaceuticals : Piskin, Canpolat, and Öztürk (2020) studied the synthesis and properties of a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. Dimethyl 4-methoxyphthalate derivatives could be relevant in such syntheses, especially for pharmaceutical applications in photodynamic therapy for cancer treatment (Piskin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
- Antimicrobial Activity : El-Mariah and Nassar (2008) investigated the synthesis of novel 2-pyridones containing sulfonamide moiety starting from dimethyl 4-(methoxymethylene)-2-pentenedioate, expecting these compounds to exhibit bactericidal and fungicidal activities (El-Mariah & Nassar, 2008).
Safety And Hazards
- DMPM is not classified as a hazardous substance.
- No immediate medical attention is needed in case of exposure.
- However, safety precautions should be followed during handling.
Orientations Futures
- Further research can explore DMPM’s potential applications, toxicity, and environmental impact.
I hope this analysis provides the information you were looking for! If you have any additional questions, feel free to ask.
Propriétés
IUPAC Name |
dimethyl 4-methoxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-7-4-5-8(10(12)15-2)9(6-7)11(13)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSKDXDNBSJCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352993 | |
| Record name | Dimethyl 4-methoxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-methoxyphthalate | |
CAS RN |
22895-19-8 | |
| Record name | Dimethyl 4-methoxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



